molecular formula C7H11NO4 B8671328 Methyl (2-oxo-1,3-oxazinan-3-yl)acetate CAS No. 1190392-67-6

Methyl (2-oxo-1,3-oxazinan-3-yl)acetate

Cat. No.: B8671328
CAS No.: 1190392-67-6
M. Wt: 173.17 g/mol
InChI Key: WEFMNLIWBBCCGO-UHFFFAOYSA-N
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Description

Methyl (2-oxo-1,3-oxazinan-3-yl)acetate is a heterocyclic compound featuring a six-membered 1,3-oxazinan ring with a ketone group at the 2-position and a methyl ester-acetate moiety at the 3-position. The 1,3-oxazinan ring contains oxygen and nitrogen atoms at the 1- and 3-positions, respectively, conferring both polar and hydrogen-bonding capabilities. This structural motif is of interest in medicinal chemistry and organic synthesis, particularly for designing bioactive molecules or intermediates.

Properties

CAS No.

1190392-67-6

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

InChI

InChI=1S/C7H11NO4/c1-11-6(9)5-8-3-2-4-12-7(8)10/h2-5H2,1H3

InChI Key

WEFMNLIWBBCCGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following compounds exhibit structural similarities to Methyl (2-oxo-1,3-oxazinan-3-yl)acetate, as highlighted in and :

Compound Name Key Structural Features Similarity Score Notable Properties
This compound 1,3-oxazinan ring, 2-oxo, methyl ester-acetate Reference Polar, moderate steric bulk
tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate tert-butyl ester substituent 0.85 Increased lipophilicity, enhanced stability
2-Hydroxyethyl 2-((tert-butoxycarbonyl)amino)acetate Hydroxyethyl group, tert-Boc-protected amine 0.90 Higher hydrophilicity, potential prodrug
tert-Butyl 2-((methoxycarbonyl)amino)acetate Methoxycarbonyl-amine, tert-butyl ester 0.89 Steric hindrance, improved bioavailability
Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate Benzoxazine (fused benzene-oxazine), ethyl ester N/A Aromaticity, rigidity, UV absorption
Key Observations:
  • Substituent Effects : Replacing the methyl ester with a tert-butyl group (e.g., tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate) increases steric bulk and lipophilicity, which may enhance metabolic stability but reduce solubility .
  • Aromatic vs. Saturated Rings : Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate features a fused benzene ring, imparting rigidity and conjugation. This contrasts with the flexible 1,3-oxazinan ring, which may adopt puckered conformations (see Section 2.3) .

Conformational and Crystallographic Insights

  • Ring Puckering : The 1,3-oxazinan ring’s puckering can be analyzed using Cremer-Pople coordinates (). Compared to planar benzoxazine derivatives (), the oxazinan ring’s flexibility may influence its binding to biological targets or crystallization behavior .
  • Crystallography Tools : Software like SHELX (), ORTEP-3 (), and WinGX () are critical for resolving such conformational details, enabling precise structural comparisons .

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